molecular formula C4H14Cl2N2O B2626204 1-Hydrazinylbutan-2-ol dihydrochloride CAS No. 1909309-22-3

1-Hydrazinylbutan-2-ol dihydrochloride

Cat. No.: B2626204
CAS No.: 1909309-22-3
M. Wt: 177.07
InChI Key: CTCPTVGQGVLXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydrazinylbutan-2-ol dihydrochloride is an organic compound with the molecular formula C4H14Cl2N2O and a molecular weight of 177.07 g/mol . It is a hydrazine derivative, characterized by the presence of a hydrazine group (-NH-NH2) attached to a butanol backbone. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Hydrazinylbutan-2-ol dihydrochloride typically involves the reaction of butan-2-ol with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The general synthetic route can be summarized as follows:

    Reactants: Butan-2-ol, hydrazine hydrate, hydrochloric acid.

    Reaction Conditions: The reaction is typically conducted at room temperature with continuous stirring.

    Procedure: Butan-2-ol is added to a solution of hydrazine hydrate in hydrochloric acid.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield.

Chemical Reactions Analysis

1-Hydrazinylbutan-2-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other nitrogen-containing compounds.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles to form ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Hydrazinylbutan-2-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydrazinylbutan-2-ol dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

1-Hydrazinylbutan-2-ol dihydrochloride can be compared with other hydrazine derivatives, such as:

    Hydrazine hydrate: A simpler hydrazine compound used in similar applications but with different reactivity.

    Phenylhydrazine: A hydrazine derivative with a phenyl group, used in the synthesis of pharmaceuticals.

    1-Hydrazinylpropan-2-ol: A similar compound with a shorter carbon chain, used in organic synthesis.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and applications compared to other hydrazine derivatives .

Properties

IUPAC Name

1-hydrazinylbutan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O.2ClH/c1-2-4(7)3-6-5;;/h4,6-7H,2-3,5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCPTVGQGVLXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNN)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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